(R)-3-Hydroxypyrrolidine hydrochloride
Overview
Description
®-3-Hydroxypyrrolidine hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a hydroxyl group at the third position in the ®-configuration. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Hydroxypyrrolidine hydrochloride typically involves the reduction of a suitable precursor, such as a pyrrolidinone derivative. One common method is the asymmetric reduction of 3-pyrrolidinone using a chiral catalyst to obtain the ®-enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of ®-3-Hydroxypyrrolidine hydrochloride may involve large-scale hydrogenation processes. The precursor compound is dissolved in a suitable solvent, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: ®-3-Hydroxypyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of fully saturated pyrrolidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of 3-pyrrolidinone.
Reduction: Formation of pyrrolidine.
Substitution: Formation of 3-halopyrrolidine derivatives.
Scientific Research Applications
®-3-Hydroxypyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-Hydroxypyrrolidine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for specific enzymes or receptors, modulating their activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, influencing their conformation and function.
Comparison with Similar Compounds
(S)-3-Hydroxypyrrolidine hydrochloride: The enantiomer of ®-3-Hydroxypyrrolidine hydrochloride with different stereochemistry.
3-Hydroxypiperidine: A six-membered ring analog with similar functional groups.
3-Hydroxyproline: An amino acid derivative with a hydroxyl group at the third position.
Uniqueness: ®-3-Hydroxypyrrolidine hydrochloride is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This configuration can significantly influence its reactivity and interaction with biological targets, making it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(3R)-pyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMSJEFZULFYTB-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374747 | |
Record name | (R)-3-Hydroxypyrrolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104706-47-0 | |
Record name | 3-Pyrrolidinol, hydrochloride (1:1), (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104706-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-3-Hydroxypyrrolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (R)-3-Hydroxypyrrolidine hydrochloride in the synthesis of 3-(S)-(+)-3-mercapto-1-(N-p-nitrobenzyloxycarbonyl acetimidoyl)pyrrolidine?
A1: this compound serves as a crucial starting material in the multi-step synthesis of the target compound. The research specifically highlights its use in preparing 3-(R)-(-)-3-hydroxypyrrolidine hydrochloride []. This suggests that the synthesis involves a potential inversion of configuration at the chiral center.
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